molecular formula C9H12N2O3 B15325579 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid

1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B15325579
M. Wt: 196.20 g/mol
InChI Key: QUTJDTVDRUYREH-UHFFFAOYSA-N
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Description

1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrano-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl acetoacetate with hydrazine hydrate can form the pyrazole ring, which is then further reacted with suitable aldehydes to form the pyrano-pyrazole structure. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrazole derivatives .

Scientific Research Applications

1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxaldehyde
  • 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester

Uniqueness

Compared to similar compounds, 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid functional group. This gives it distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-2-11-7-3-4-14-5-6(7)8(10-11)9(12)13/h2-5H2,1H3,(H,12,13)

InChI Key

QUTJDTVDRUYREH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C(=O)O

Origin of Product

United States

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